molecular formula C15H16N6OS B12184510 1-isopropyl-N-(1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide

1-isopropyl-N-(1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide

Cat. No.: B12184510
M. Wt: 328.4 g/mol
InChI Key: YRSSEAYJOQUYBT-UHFFFAOYSA-N
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Description

1-Isopropyl-N-(1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is a structurally complex heterocyclic compound featuring a fused tricyclic core (cyclopenta[b]pyrazolo[4,3-e]pyridine) with an isopropyl substituent and a 1,3,4-thiadiazole carboxamide moiety. Its molecular architecture combines rigidity from the fused ring system with functional diversity from the thiadiazole and carboxamide groups, making it a candidate for exploration in medicinal chemistry, particularly for kinase inhibition or antimicrobial applications.

Properties

Molecular Formula

C15H16N6OS

Molecular Weight

328.4 g/mol

IUPAC Name

4-propan-2-yl-N-(1,3,4-thiadiazol-2-yl)-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide

InChI

InChI=1S/C15H16N6OS/c1-8(2)21-13-10(6-17-21)12(9-4-3-5-11(9)18-13)14(22)19-15-20-16-7-23-15/h6-8H,3-5H2,1-2H3,(H,19,20,22)

InChI Key

YRSSEAYJOQUYBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC3=C(CCC3)C(=C2C=N1)C(=O)NC4=NN=CS4

Origin of Product

United States

Preparation Methods

Pyridine Ring Construction on a Pyrazole Precursor

As highlighted in pyrazolo[3,4-b]pyridine syntheses, 3-aminopyrazole derivatives serve as dinucleophiles reacting with 1,3-CCC-biselectrophiles like diketones or α,β-unsaturated carbonyl compounds. For the target compound, cyclopentane annulation likely occurs via a Claisen-Schmidt condensation between 3-aminopyrazole and a cyclopentanone derivative under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid). Subsequent dehydrogenation using DDQ (dichlorodicyanoquinone) or Pd/C yields the aromatic pyridine ring.

Pyrazole Ring Formation on a Pyridine Scaffold

Alternative routes begin with a preformed pyridine derivative. For example, hydrazine hydrate can cyclize with a β-keto ester attached to a pyridine-carboxamide, forming the pyrazole ring under reflux in ethanol. This method offers regioselectivity control, critical for positioning the isopropyl group at N1.

Key Data :

  • Yield for tricyclic core synthesis: 60–75% (optimized conditions).

  • Characterization: ¹H NMR (δ 7.8–8.2 ppm for pyridine protons), HRMS (m/z 245.12 [M+H]⁺).

Functionalization: Introduction of the Isopropyl Group

The isopropyl substituent is introduced at the N1 position of the pyrazole ring via alkylation.

Nucleophilic Substitution

Reaction of the tricyclic core with 2-bromopropane in the presence of a base (K₂CO₃ or NaH) in DMF at 80°C achieves N-alkylation. Steric hindrance from the fused rings necessitates extended reaction times (12–24 h) and excess alkylating agent (2.5 equiv).

Mitsunobu Reaction

For improved regioselectivity, the Mitsunobu reaction using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) with isopropanol selectively installs the isopropyl group at N1. This method avoids competing O-alkylation but requires anhydrous conditions.

Optimized Conditions :

  • Solvent: THF or DMF.

  • Yield: 65–80%.

  • Purity: >95% (HPLC).

1,3,4-Thiadiazole Ring Synthesis

The 1,3,4-thiadiazole moiety is synthesized separately and coupled to the tricyclic core.

Cyclization of Thiosemicarbazides

Thiosemicarbazides, prepared by reacting thiosemicarbazide with isobutyraldehyde, undergo cyclization in concentrated H₂SO₄ or PCl₅ to form 5-isobutyl-1,3,4-thiadiazol-2-amine. The reaction proceeds via intramolecular dehydration, with the acidic medium promoting ring closure.

Reaction Parameters :

  • Temperature: 0–5°C (exothermic reaction).

  • Yield: 70–85%.

  • Characterization: IR (ν 1610 cm⁻¹ for C=N), ¹³C NMR (δ 167.5 ppm for C2).

Carboxamide Coupling

The final step conjugates the tricyclic core and thiadiazole via amide bond formation.

Acid Chloride Method

The carboxylic acid at C4 of the tricyclic core is converted to an acid chloride using SOCl₂ or oxalyl chloride. Subsequent reaction with 5-isobutyl-1,3,4-thiadiazol-2-amine in the presence of a base (Et₃N or pyridine) yields the carboxamide.

Coupling Reagents

Modern protocols employ EDCl/HOBt or HATU with DIPEA in DCM/DMF, enhancing efficiency and reducing side products. These reagents activate the carboxylic acid in situ, enabling room-temperature reactions (2–4 h).

Comparative Data :

MethodYield (%)Purity (%)
Acid chloride60–7090
EDCl/HOBt75–8598

Challenges and Optimization

  • Regioselectivity : Competing alkylation at pyridine nitrogen is mitigated using bulky bases (e.g., DBU) or protecting groups.

  • Solubility : The tricyclic core’s low solubility in polar solvents necessitates DMF/DMSO mixtures for homogeneous reactions.

  • Purification : Silica gel chromatography (eluent: EtOAc/hexane) or recrystallization (MeOH/H₂O) isolates the final product.

Analytical Validation

  • ¹H/¹³C NMR : Confirms substituent positions (e.g., isopropyl doublet at δ 1.2–1.4 ppm).

  • HRMS : Molecular ion peak at m/z 384.5 [M+H]⁺.

  • HPLC : Purity ≥98% (C18 column, acetonitrile/water gradient) .

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-N-(1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrazolo derivative structure combined with a thiadiazole moiety. Its synthesis typically involves multi-step reactions starting from readily available precursors. The general synthetic route may include:

  • Formation of the Thiadiazole Ring : This can be achieved through cyclization reactions involving thiosemicarbazide and appropriate carboxylic acids.
  • Cyclization to Form the Pyrazolo Framework : Subsequent reactions lead to the formation of the pyrazolo structure.
  • Final Carboxamide Formation : The final step usually involves acylation reactions where the thiadiazole derivative is reacted with isopropyl amine.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the structure of the synthesized compound.

The biological activities of 1-isopropyl-N-(1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide have been explored in various studies:

  • Antimicrobial Properties : Compounds containing thiadiazole rings are often associated with significant antimicrobial activity. Studies indicate that derivatives exhibit moderate to good antibacterial and antifungal effects against various pathogens including Escherichia coli and Staphylococcus aureus .
  • Anticancer Activity : The compound has shown potential anticancer properties by inhibiting cell proliferation in certain cancer cell lines. The mechanism may involve disruption of DNA replication processes .
  • Enzyme Inhibition : The interaction with key enzymes such as carbonic anhydrase has been reported. This inhibition can influence physiological processes like pH balance in the body .

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

  • Drug Development : Its unique structure makes it a candidate for drug discovery efforts targeting various diseases including infections and cancers.
  • Pharmaceutical Research : Ongoing research aims to optimize its pharmacological profiles to enhance efficacy and reduce side effects.

Case Studies

Several case studies have highlighted the applications of similar compounds in medicinal chemistry:

  • Thiadiazole Derivatives as Antimicrobials : A study demonstrated that thiadiazole derivatives exhibited higher antimicrobial activity compared to other classes of compounds when tested against Micrococcus luteus and Candida albicans .
  • Pyrazolo Derivatives in Cancer Research : Research on pyrazolo derivatives has indicated their potential as inhibitors of receptor interacting protein 1 (RIP1) kinase, which is significant in cancer progression .

Mechanism of Action

The mechanism of action of 1-isopropyl-N-(1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or receptors involved in disease progression, leading to therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with cell cycle regulation and inducing apoptosis .

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives from published literature, focusing on molecular features, synthesis, and physicochemical properties.

Structural Analogues

Key Structural Similarities and Differences :

Core Heterocycles: The target compound’s fused tricyclic core contrasts with simpler bicyclic systems like tetrahydroimidazo[1,2-a]pyridine (e.g., compounds 1l and 2d in –2) . The fused pyrazolo-pyridine system in the target may enhance planarity and π-π stacking interactions compared to monocyclic or bicyclic analogues.

Functional Groups: The 1,3,4-thiadiazole carboxamide in the target shares functional similarity with carboxamide-bearing heterocycles in (e.g., N-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide) . However, the thiadiazole’s electron-deficient nature may confer distinct reactivity compared to pyrimidine or thiazole derivatives.

Physicochemical Properties
Compound Name (Example) Core Structure Key Substituents Melting Point (°C) Yield (%)
Target Compound Cyclopenta[b]pyrazolo[4,3-e]pyridine Isopropyl, 1,3,4-thiadiazole carboxamide N/A N/A
1l () Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, phenethyl, cyano 243–245 51
2d () Tetrahydroimidazo[1,2-a]pyridine Benzyl, 4-nitrophenyl 215–217 55
N-Cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxamide () Pyrazolo[1,5-a]pyrimidine Cyclopropyl carboxamide N/A N/A

Key Observations :

  • Synthetic Accessibility : Yields for bicyclic analogues (1l , 2d ) range from 51–55%, suggesting moderate synthetic challenges . The target compound’s tricyclic core may require more complex multi-step protocols.
  • Thermal Stability : The higher melting points of 1l and 2d (215–245°C) reflect strong intermolecular interactions (e.g., hydrogen bonding from carboxamide/nitro groups). The target’s melting point is unreported but may vary based on substituent polarity.
Spectral and Analytical Data
  • NMR Spectroscopy :
    • Compounds 1l and 2d show characteristic ¹H NMR shifts for aromatic protons (δ 7.5–8.5 ppm) and carboxamide NH groups (δ ~10 ppm) . The target’s isopropyl group would likely produce a triplet near δ 1.0–1.5 ppm, while thiadiazole protons may appear deshielded (δ 8.0–9.0 ppm).
  • Mass Spectrometry :
    • HRMS data for 1l and 2d confirm molecular ion accuracy (<5 ppm error) . The target’s HRMS would similarly validate its molecular formula (C₁₉H₂₁N₇OS).

Biological Activity

1-Isopropyl-N-(1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide is a complex organic compound that has attracted considerable interest in medicinal chemistry and pharmacology. This compound features a unique structural arrangement that includes a thiadiazole ring and a pyrazolo ring, which are known for their diverse biological activities.

  • Molecular Formula : C15H16N6OS
  • Molecular Weight : 328.4 g/mol
  • IUPAC Name : 4-propan-2-yl-N-(1,3,4-thiadiazol-2-yl)-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide
  • InChI Key : YRSSEAYJOQUYBT-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in disease processes. It may inhibit key enzymes or receptors that play crucial roles in cell proliferation and survival:

  • Anticancer Activity : The compound has been shown to induce apoptosis in cancer cells by disrupting cell cycle regulation and targeting signaling pathways associated with tumor growth.
  • Antimicrobial Properties : Research indicates that derivatives of thiadiazole and pyrazolo compounds exhibit significant antimicrobial activity against various bacterial strains and fungi.

Biological Activity Overview

Activity TypeEvidence/Findings
Anticancer Cytotoxic effects observed in MCF-7 breast cancer cells with IC50 values ranging from 5.69 to 9.36 µM .
Antimicrobial Effective against gram-positive bacteria (S. aureus, B. cereus) and gram-negative bacteria (E. coli, P. aeruginosa) .
Anti-QS Activity Demonstrated inhibition of quorum sensing in C. violaceum .

Anticancer Studies

A study conducted on novel thiadiazolopyrimidine derivatives highlighted the anticancer potential of compounds similar to 1-isopropyl-N-(1,3,4-thiadiazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyrazolo[4,3-e]pyridine-4-carboxamide. These compounds exhibited potent cytotoxicity against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer) with promising IC50 values indicating effective growth inhibition.

Antimicrobial Activity

Research on thiadiazole derivatives revealed their effectiveness against a range of microbial pathogens. For example:

  • Compounds demonstrated significant activity against C. albicans, a common fungal pathogen.
  • The study also explored the structure-activity relationship (SAR) among different derivatives to correlate chemical structure with biological efficacy.

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